molecular formula C8H6ClN3O B1308484 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone CAS No. 50531-70-9

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone

Cat. No.: B1308484
CAS No.: 50531-70-9
M. Wt: 195.6 g/mol
InChI Key: JKWHQUFHZUCJDC-UHFFFAOYSA-N
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Description

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Biochemical Analysis

Biochemical Properties

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter . The interaction between this compound and acetylcholinesterase is significant as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, resulting in increased acetylcholine levels . Furthermore, it can alter gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used in cycloaddition reactions involving triazoles.

Major Products Formed:

Scientific Research Applications

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone has several scientific research applications, including:

Comparison with Similar Compounds

    1-(1H-benzo[d][1,2,3]triazol-1-yl)methanol: A similar compound with a hydroxyl group instead of a chloro group.

    1-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone: A similar compound with a carbonyl group instead of a chloro group.

    1-(1H-benzo[d][1,2,3]triazol-1-yl)propane: A similar compound with a longer alkyl chain.

Uniqueness: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is unique due to the presence of both the triazole ring and the chloro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The chloro group enhances its potential for nucleophilic substitution reactions, while the triazole ring provides stability and versatility in chemical modifications .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHQUFHZUCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401433
Record name 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50531-70-9
Record name 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(α-Chloroacetyl)-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in the context of the research paper?

A1: this compound serves as a crucial intermediate in the synthesis of new 1,2,3-triazoline and 1,2,3,4-tetrazole derivatives []. The research highlights its reactivity with sodium azide to yield 2-azido-1-(1H-benzo[d][1,2,3]triazol-1-yl) ethanone, a key precursor for the 1,3-dipolar cycloaddition reactions with various α,β-unsaturated carbonyl compounds and Schiff bases. This method offers a synthetic route to access diverse triazole and tetrazole derivatives, potentially leading to compounds with interesting biological activities.

Q2: How was this compound characterized in the study?

A2: The synthesized this compound was characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm its structural features []. The reaction progress and formation of the compound were monitored using thin-layer chromatography (TLC) with a benzene-methanol (4:1) solvent system []. While not specifically mentioned for this compound, the paper notes that some synthesized derivatives were further analyzed by 1H NMR spectroscopy and elemental analysis (C.H.N.S) for comprehensive structural elucidation [].

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